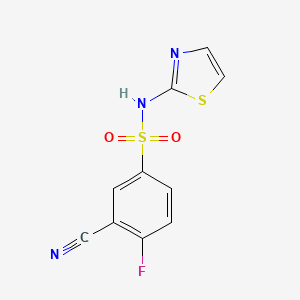
3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide
Übersicht
Beschreibung
“3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide” is a chemical compound with the CAS number 1235406-28-6 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of “this compound” is 284.31 . The IUPAC name is 3-cyano-4-fluoro-N-(1H-1lambda3-thiazol-2-yl)benzenesulfonamide . The InChI code is 1S/C10H7FN3O2S2/c11-9-2-1-8(5-7(9)6-12)18(15,16)14-10-13-3-4-17-10/h1-5,17H,(H,13,14) .Wissenschaftliche Forschungsanwendungen
Antioxidant and Anti-inflammatory Agents
The development of alternative antioxidant and anti-inflammatory agents has led to the synthesis of benzofused thiazole derivatives, including the structurally related 3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide. These compounds have shown potential in in vitro studies for their anti-inflammatory and antioxidant activities. Specifically, compounds demonstrated significant anti-inflammatory activity compared to standard references and exhibited antioxidant activity against various reactive species. Docking simulations further supported their potential binding and activity at the anti-inflammatory active sites (Raut et al., 2020).
Medicinal Chemistry Importance of Benzothiazole Derivatives
Benzothiazole derivatives, such as this compound, play a significant role in medicinal chemistry due to their wide range of pharmacological activities. These compounds are key scaffolds in the design and development of drugs with antiviral, antimicrobial, antiallergic, anti-diabetic, anti-tumor, and anti-cancer properties. The unique structure of benzothiazole derivatives contributes to their diverse biological activities and lesser toxic effects, making them promising candidates for further drug development (Bhat & Belagali, 2020).
Pharmacological Advancements
The pharmacological landscape for benzothiazole derivatives, including this compound, has seen significant advancements. These compounds have been explored for their antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. Their molecular structures, including the benzothiazole nucleus, have been incorporated into various potent drugs, highlighting the importance of this scaffold in therapeutic agent development (Sumit, Kumar, & Mishra, 2020).
Patent Landscape
The intellectual property landscape for thiazole derivatives reveals a rich tapestry of innovation, particularly in the context of compounds like this compound. Patented applications cover a broad spectrum of biological activities, underscoring the versatility and potential of thiazole compounds in addressing various therapeutic needs. The focus on specific enzyme targets and disease treatments in these patents demonstrates the ongoing interest and potential for thiazole derivatives in medicinal chemistry and drug development (Leoni et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-cyano-4-fluoro-N-(1,3-thiazol-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FN3O2S2/c11-9-2-1-8(5-7(9)6-12)18(15,16)14-10-13-3-4-17-10/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHMZVOZPKVGSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NC2=NC=CS2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1426993.png)
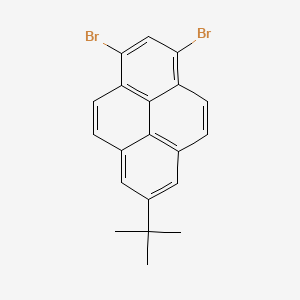


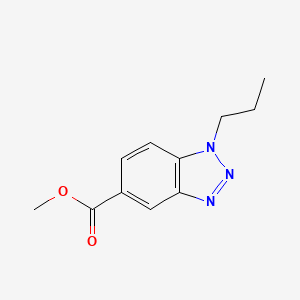
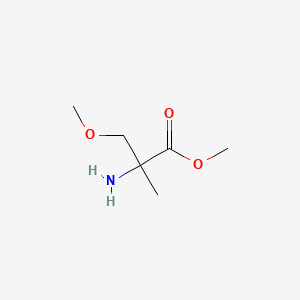
![4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine](/img/structure/B1427002.png)

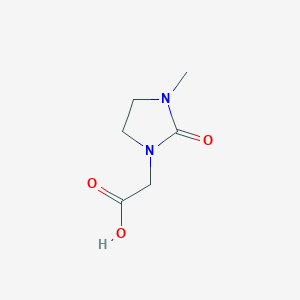

![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B1427008.png)
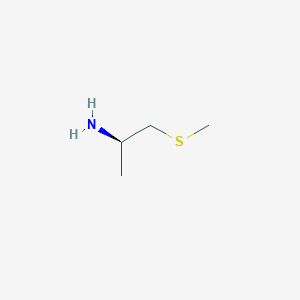

![1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B1427014.png)
